molecular formula C16H16N4 B6635281 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile

Cat. No. B6635281
M. Wt: 264.32 g/mol
InChI Key: CJFPPMRACRKSLT-UHFFFAOYSA-N
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Description

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile, also known as MTBC, is a pyrimidine-based compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer research.

Scientific Research Applications

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, particularly in cancer research. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to the disruption of protein synthesis and ultimately to the death of cancer cells.
Biochemical and Physiological Effects
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit protein synthesis. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its high purity and good yield in the synthesis method. This makes it easier to obtain a consistent product for lab experiments. However, one limitation of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile in other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its potential side effects.
Conclusion
In conclusion, 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is a pyrimidine-based compound that has shown promising results in scientific research, particularly in cancer research. Its synthesis method yields a high purity product with good yield. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been found to exhibit anti-proliferative activity against various cancer cell lines, induce apoptosis, and inhibit protein synthesis. It also has anti-inflammatory effects. However, its limited solubility in water may make it difficult to administer in certain experiments. Further research is needed to fully understand the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its mechanism of action.

Synthesis Methods

The synthesis method of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile involves the reaction of 2-aminopyrimidine with 2-benzazepin-2-ylacetonitrile in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. This method has been reported to yield a high purity product with good yield.

properties

IUPAC Name

6-methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-9-15(10-17)19-16(18-12)20-8-4-7-13-5-2-3-6-14(13)11-20/h2-3,5-6,9H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFPPMRACRKSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile

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